molecular formula C19H26N4OS B10860581 1-(4-((3-((2,6-Dimethyl-pyridin-4-yl)-methyl)-piperidin-1-yl)-methyl)-thiazol-2-ylamino)-ethanone

1-(4-((3-((2,6-Dimethyl-pyridin-4-yl)-methyl)-piperidin-1-yl)-methyl)-thiazol-2-ylamino)-ethanone

Cat. No.: B10860581
M. Wt: 358.5 g/mol
InChI Key: VKYYOTCDIVOPRO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-73924149 is a chemical compound developed as a negative control for the chemical probe JNJ-65355394, which targets O-GlcNAcase (OGA). O-GlcNAcase is an enzyme that removes O-GlcNAc post-translational modifications from serine and threonine residues on proteins. This modification plays a crucial role in various cellular processes, including protein stability and aggregation .

Preparation Methods

The synthetic route for JNJ-73924149 involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials.

    Reaction Conditions: The key steps involve the formation of a thiazole ring and subsequent functionalization to introduce the desired substituents.

    Industrial Production: The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques.

Chemical Reactions Analysis

JNJ-73924149 undergoes various chemical reactions, including:

Scientific Research Applications

JNJ-73924149 is primarily used as a negative control in scientific research to study the specificity and selectivity of JNJ-65355394. Its applications include:

Mechanism of Action

As a negative control, JNJ-73924149 does not exhibit significant activity against O-GlcNAcase. It is designed to have a similar structure to JNJ-65355394 but lacks the ability to inhibit the enzyme. This allows researchers to distinguish between specific and non-specific effects observed in experiments involving JNJ-65355394 .

Comparison with Similar Compounds

JNJ-73924149 is compared with other similar compounds, such as:

Properties

Molecular Formula

C19H26N4OS

Molecular Weight

358.5 g/mol

IUPAC Name

N-[4-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H26N4OS/c1-13-7-17(8-14(2)20-13)9-16-5-4-6-23(10-16)11-18-12-25-19(22-18)21-15(3)24/h7-8,12,16H,4-6,9-11H2,1-3H3,(H,21,22,24)/t16-/m1/s1

InChI Key

VKYYOTCDIVOPRO-MRXNPFEDSA-N

Isomeric SMILES

CC1=CC(=CC(=N1)C)C[C@H]2CCCN(C2)CC3=CSC(=N3)NC(=O)C

Canonical SMILES

CC1=CC(=CC(=N1)C)CC2CCCN(C2)CC3=CSC(=N3)NC(=O)C

Origin of Product

United States

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